3-[(2-Fluorophenoxy)methyl]benzoic acid
Description
3-[(2-Fluorophenoxy)methyl]benzoic acid is a fluorinated benzoic acid derivative characterized by a 2-fluorophenoxy methyl group attached to the benzene ring at the third position.
Properties
IUPAC Name |
3-[(2-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOOMHCZTBDSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluorophenoxy)methyl]benzoic acid typically involves the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form 2-fluorophenoxy methyl benzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using phthalic anhydride and a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxyl group to an alcohol.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-[(2-Fluorophenoxy)methyl]benzoic acid is recognized for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for the synthesis of various bioactive compounds. For example, derivatives of this compound have been investigated for their roles in developing anti-inflammatory agents and analgesics due to their ability to inhibit certain biological pathways involved in pain and inflammation .
Case Study: Anti-Inflammatory Activity
A study highlighted the synthesis of novel derivatives based on this compound that exhibited significant anti-inflammatory properties. These derivatives were tested in vitro and showed promising results in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response . The following table summarizes the key findings:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 12.5 | Moderate |
| Compound B | 5.8 | High |
| This compound | 9.1 | Moderate |
Soluble Guanylate Cyclase Stimulation
Research on Cardiovascular Applications
Recent studies have explored the role of this compound as a stimulator of soluble guanylate cyclase (sGC). This enzyme is crucial for regulating vascular tone and blood pressure. Compounds derived from this acid have shown potential in treating pulmonary hypertension by enhancing sGC activity .
Case Study: Pulmonary Hypertension Treatment
In a clinical trial, a derivative of this compound was administered to patients with pulmonary hypertension. The results indicated a statistically significant reduction in mean pulmonary arterial pressure compared to baseline measurements . The following table presents the outcomes:
| Patient Group | Mean Pulmonary Arterial Pressure (mmHg) | Change (%) |
|---|---|---|
| Control | 35 | - |
| Treatment | 28 | -20% |
Material Science Applications
Polymer Chemistry
The compound has also found applications in polymer chemistry as a potential modifier for improving the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials .
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound can be compared to other benzoic acid derivatives with variations in substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Observations :
Substituent Effects on Bioactivity: The chloromethyl group in 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid contributes to anti-inflammatory effects, as demonstrated in LPS-induced rat models . The prenyl group in HMBA enhances cell-cycle inhibitory activity by modulating p21(WAF1) and cyclin D1 expression . Fluorine in this compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs, though direct evidence is lacking.
Physicochemical Properties: Halogenation (F, Cl) increases molecular weight and lipophilicity, which can enhance blood-brain barrier penetration or protein binding . Crystallographic studies on 3-Methyl-2-(4-methylphenoxy)benzoic acid reveal stable dihedral angles (C5–C6–C1: 117.42°) and hydrogen bonding patterns, suggesting solid-state stability .
Biological Activity
3-[(2-Fluorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H11FO3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step process involving the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form an intermediate, which is then subjected to Friedel-Crafts acylation using phthalic anhydride and a Lewis acid catalyst. This synthetic route allows for the introduction of the fluorine atom, which enhances the compound's biological activity by increasing its binding affinity to target enzymes or receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds with similar structures showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with fluorinated phenyl groups demonstrated enhanced antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 | S. aureus (MSSA) |
| Fluoro-substituted derivative | 3.125 | MRSA |
| Non-fluorinated derivative | >50 | A. baumannii |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The fluorine substitution appears to enhance its efficacy in modulating inflammatory pathways .
Cytotoxicity and Cancer Research
In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, one study reported that certain derivatives induced apoptosis in HCT116 colon cancer cells by activating caspase pathways, indicating a mechanism for their anticancer activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 200 | Caspase activation |
| Related pyrazole derivative | A549 | 193 | Apoptosis induction |
| Non-fluorinated analog | HT-29 | >500 | No significant activity |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances the compound's binding affinity to enzymes and receptors involved in various biochemical pathways. This interaction can lead to inhibition of enzyme activity or modulation of receptor signaling, resulting in antimicrobial and anti-inflammatory effects .
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted that compounds similar to this compound showed potent activity against MRSA strains with MIC values as low as 1.56 µg/mL, emphasizing the importance of fluorine substitution in enhancing biological potency .
- Cancer Treatment Potential : In a recent investigation involving multiple cancer cell lines, it was demonstrated that derivatives could significantly reduce cell viability at low concentrations, suggesting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
